17,20-Dihydroxypregn-4-en-3-one
Description
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13?,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
MASCESDECGBIBB-JAKCRWNRSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Isomeric SMILES |
CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Origin of Product |
United States |
Scientific Research Applications
Endocrine Functions and Reproductive Biology
Role in Teleost Fishes
In teleost fish, 17,20-dihydroxypregn-4-en-3-one serves as a major progestin, crucial for reproductive processes. It is involved in:
- Oocyte Maturation : This compound induces the final maturation of oocytes, which is essential for successful spawning. Its role has been documented across various species of teleosts, where it acts as a maturation-inducing steroid (MIS) .
- Spermiation and Sperm Motility : It enhances sperm motility by altering the pH and fluidity of seminal fluid, thus facilitating successful fertilization .
- Meiosis Initiation : Recent studies suggest that this steroid may initiate meiosis in male fishes, marking a critical step in spermatogenesis .
Hormonal Regulation and Mechanisms
Enzymatic Interactions
this compound is a substrate for the enzyme 20alpha-hydroxysteroid dehydrogenase. This enzyme catalyzes its conversion into other biologically active steroids, playing a key role in maintaining progesterone homeostasis during pregnancy . The hormonal regulation surrounding this compound is complex and involves interactions with luteinizing hormone (LH), which stimulates its production in response to reproductive cues .
Clinical Research Applications
Potential Therapeutic Uses
Research indicates that this compound may have therapeutic potential in treating reproductive disorders and enhancing fertility treatments:
- Fertility Treatments : Given its role in oocyte maturation and sperm function, this compound could be explored as a therapeutic agent in assisted reproductive technologies .
- Endocrine Disruption Studies : Understanding the effects of environmental endocrine disruptors on the synthesis and function of this steroid can provide insights into reproductive health issues in aquatic organisms .
Table 1: Summary of Research Findings on this compound
Chemical Reactions Analysis
Conversion to 17α-hydroxyprogesterone
The primary chemical reaction of 17,20-dihydroxypregn-4-en-3-one is its conversion to 17α-hydroxyprogesterone, facilitated by the enzyme 20α-hydroxysteroid dehydrogenase.
This reaction is important for maintaining progesterone homeostasis during pregnancy in mammals. The enzyme 20α-hydroxysteroid dehydrogenase, which facilitates this conversion, is actively involved in controlling progesterone levels during mammalian pregnancy .
Role in Oocyte Maturation
In several teleost fish, 17,20β-dihydroxy-4-pregnen-3-one is an oocyte maturation-inducing steroid . Research has shown that ovaries of reproductively mature Atlantic cod (Gadus morhua) can synthesize 17,20β,21‐trihydroxypregn‐4‐en‐3‐one from 17‐hydroxypregn‐4‐ene‐3,20‐dione .
Interactions with Steroid Signaling Pathways
This compound interacts with receptors involved in steroid signaling pathways, influencing gonadotropin secretion and modulating gene expression related to hormone synthesis and release.
Comparison with Related Steroids
The table below summarizes the structural features and unique aspects of compounds with structural similarities to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Progesterone | Pregnane structure with a keto group at C3 | Stronger progestational activity |
| 17-Hydroxyprogesterone | Hydroxyl group at C17 | Precursor in steroidogenesis |
| Testosterone | C19 steroid with a ketone group | Major androgen; more potent than this compound |
| Cortisol | C21 steroid with hydroxyl groups at C11 and C21 | Glucocorticoid with anti-inflammatory properties |
This compound's uniqueness lies in its specific hydroxylation pattern and its function as a maturation-inducing steroid, setting it apart from androgens or progestins.
Comparison with Similar Compounds
17-Hydroxyprogesterone (17α-Hydroxypregn-4-ene-3,20-dione)
17,21-Dihydroxypregn-4-ene-3,20-dione
20-Hydroxyprogesterone [(20S)-20-Hydroxypregn-4-en-3-one]
17α,20α-Dihydroxypregn-4-en-3-one
5β-Dihydrodeoxycorticosterone
- Structure : Features a 5β-reduced A-ring and 21-hydroxyl group (molecular formula C₂₁H₃₂O₃ ) .
- Biological Role : A neurosteroid modulating GABA receptors, contrasting with the reproductive focus of this compound .
Structural and Functional Analysis Table
Research Implications and Contradictions
- Stereochemical Specificity : The 20β-hydroxy configuration in this compound is critical for binding progesterone receptors in fish, whereas 20α-isomers show reduced efficacy .
- Functional Overlap : Despite structural similarities, 17,21-Dihydroxy compounds are channeled into corticosteroid synthesis, unlike the reproductive-focused 17,20-Dihydroxy variants .
- Nomenclature Conflicts: Multiple synonyms (e.g., "17α,20β-Dihydroxyprogesterone" vs. "(20R)-17,20-Dihydroxypregn-4-en-3-one") highlight the need for standardized naming .
Preparation Methods
Substrate Selection and Strain Optimization
The process typically begins with progesterone or related pregnane derivatives as substrates. Microorganisms such as Rhizopus arrhizus and Aspergillus niger are employed due to their inherent 17α-hydroxylase and 20β-hydroxylase activities. Strain optimization via mutagenesis or genetic engineering has been shown to improve hydroxylation efficiency. For example, overexpression of cytochrome P450 enzymes in Saccharomyces cerevisiae increased 17,20-dihydroxypregn-4-en-3-one yields by 40% in pilot-scale fermentations.
Fermentation Conditions
Key parameters include pH (6.5–7.5), temperature (28–32°C), and oxygenation (dissolved O₂ > 30%). A study using Cunninghamella elegans demonstrated that fed-batch fermentation with glycerol as a carbon source achieved a final product concentration of 12.8 g/L after 120 hours. The inclusion of surfactants like Tween 80 enhanced substrate solubility, reducing reaction time by 15%.
Table 1: Microbial Biotransformation Parameters
| Microorganism | Substrate | Yield (%) | Time (h) | Key Enzyme |
|---|---|---|---|---|
| Rhizopus arrhizus | Progesterone | 68 | 96 | 17α-hydroxylase |
| Aspergillus niger | Pregnenolone | 72 | 108 | 20β-hydroxylase |
| Engineered S. cerevisiae | 17α-OH-Progesterone | 85 | 72 | CYP17A1/P450 oxidoreductase |
Chemical Synthesis
Chemical synthesis provides precise control over stereochemistry and functional group placement, making it indispensable for producing high-purity this compound. Two principal routes are discussed: direct hydroxylation and multi-step functionalization .
Direct Hydroxylation of Pregnane Derivatives
This method involves the simultaneous introduction of hydroxyl groups at C17 and C20 positions. A patented approach uses mercury(II) acetate as a catalyst in formic acid–dimethylformamide (DMF) solvent systems. For instance, treating 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one with Hg(OAc)₂ at 50–55°C for 3 hours yielded 17α-formyloxy-pregn-4-en-3,20-dione, which was hydrolyzed to the target compound with 95% efficiency.
Reaction Scheme:
Multi-Step Functionalization
An alternative route starts with Reichstein’s Substance S (11-deoxycortisol). Protection of the C21 hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride, followed by Oppenauer oxidation at C3 and selective deprotection, affords the desired product in 78% overall yield. Critical to this method is the use of anhydrous conditions to prevent side reactions.
Enzymatic Conversion Using 20α-Hydroxysteroid Dehydrogenase
The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) catalyzes the reversible oxidation of 17α,20α-dihydroxypregn-4-en-3-one to 17α-hydroxyprogesterone, offering a biocatalytic route.
Enzyme Isolation and Immobilization
20α-HSD is purified from bovine luteal tissue or recombinant E. coli systems. Immobilization on chitosan-alginate beads improved enzyme stability, allowing for 15 reuse cycles without significant activity loss.
Reaction Optimization
Using NADPH as a cofactor, the equilibrium shifts toward reduction, favoring this compound synthesis. A pH of 8.5 and 37°C optimized reaction kinetics, achieving a turnover number (kₐₜ) of 4.2 s⁻¹.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Methods
| Method | Cost (USD/kg) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Microbial | 2,800 | 98.5 | Low (aqueous waste) |
| Chemical | 3,500 | 99.9 | High (Hg waste) |
| Enzymatic | 4,200 | 97.0 | Moderate |
Q & A
Q. How can multi-omics data be integrated to elucidate the hormone’s systemic role?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
